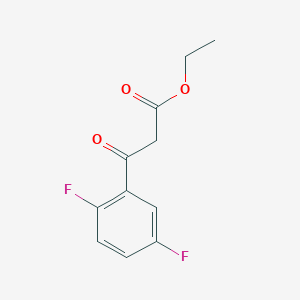

Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2O3/c1-2-16-11(15)6-10(14)8-5-7(12)3-4-9(8)13/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLBIFWLBLQKDAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=C(C=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30543551 | |

| Record name | Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30543551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887267-53-0 | |

| Record name | Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30543551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate is a fluorinated β-keto ester of significant interest in medicinal chemistry and drug development. The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this valuable synthetic intermediate.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 887267-53-0 | [1] |

| Molecular Formula | C₁₁H₁₀F₂O₃ | [1] |

| Molecular Weight | 228.19 g/mol | [1] |

| Appearance | Colorless to light yellow liquid (Predicted) | [2] |

| Boiling Point | 275.7 ± 25.0 °C (Predicted) | [2] |

| Density | 1.251 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 10.28 ± 0.50 (Predicted) | [2] |

Synthesis of this compound

The most common and efficient method for synthesizing β-keto esters like this compound is the Crossed Claisen Condensation . This reaction involves the condensation of an ester with a ketone or another ester in the presence of a strong base. For the synthesis of the target molecule, a suitable approach is the reaction between 2',5'-difluoroacetophenone and diethyl oxalate.

Experimental Protocol: Crossed Claisen Condensation

Objective: To synthesize this compound.

Materials:

-

2',5'-Difluoroacetophenone

-

Diethyl oxalate

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Diethyl ether

-

Hydrochloric acid (HCl), 1M

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with a solution of sodium ethoxide in anhydrous ethanol. The flask is cooled in an ice bath.

-

Addition of Reactants: A mixture of 2',5'-difluoroacetophenone and diethyl oxalate is added dropwise to the cooled ethanolic sodium ethoxide solution with vigorous stirring.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure using a rotary evaporator. The resulting residue is dissolved in diethyl ether and washed with 1M HCl to neutralize any remaining base. The organic layer is then washed with saturated sodium bicarbonate solution and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.

Causality behind Experimental Choices:

-

Sodium Ethoxide as Base: Sodium ethoxide is a strong base necessary to deprotonate the α-carbon of the 2',5'-difluoroacetophenone, forming the nucleophilic enolate.

-

Diethyl Oxalate as Electrophile: Diethyl oxalate serves as an excellent electrophile and, lacking α-hydrogens, it cannot undergo self-condensation, which simplifies the product mixture.

-

Acidic Work-up: The addition of HCl neutralizes the basic reaction mixture and protonates the enolate of the product, yielding the final β-keto ester.

Diagram 1: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Spectroscopic Analysis

While experimental spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show characteristic signals for the ethyl group: a triplet around 1.3 ppm (CH₃) and a quartet around 4.2 ppm (CH₂). The methylene protons (CH₂) alpha to the carbonyl and ester groups would likely appear as a singlet around 3.5-4.0 ppm. The aromatic protons on the difluorophenyl ring will exhibit complex splitting patterns due to proton-proton and proton-fluorine coupling, appearing in the range of 7.0-7.8 ppm.

¹³C NMR Spectroscopy:

The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the ketone and ester groups in the range of 160-200 ppm. The carbons of the ethyl group will appear around 14 ppm (CH₃) and 61 ppm (CH₂). The methylene carbon adjacent to the carbonyls is expected around 45-55 ppm. The aromatic carbons will show signals between 110 and 165 ppm, with their chemical shifts and splitting patterns influenced by the attached fluorine atoms.

Infrared (IR) Spectroscopy:

The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and ester functional groups, typically in the region of 1680-1750 cm⁻¹. The C-F stretching vibrations will be observed in the fingerprint region, usually between 1000 and 1300 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic protons will be present around 2850-3100 cm⁻¹.

Mass Spectrometry (MS):

The mass spectrum will show the molecular ion peak (M⁺) at m/z = 228. Fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃), the ethyl group (-CH₂CH₃), and cleavage of the C-C bonds adjacent to the carbonyl groups.

Applications in Drug Development

Fluorinated β-keto esters are highly versatile building blocks in the synthesis of various pharmaceuticals. The presence of the difluorophenyl moiety can enhance the pharmacological profile of a drug candidate.

-

Enhanced Lipophilicity: The fluorine atoms can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.

-

Metabolic Stability: The C-F bond is very strong, making it resistant to metabolic degradation. This can increase the in vivo half-life of a drug.

-

Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially increasing the potency of a drug.

This compound can be used as a precursor for the synthesis of a wide range of heterocyclic compounds, including pyrazoles, pyrimidines, and benzodiazepines, many of which are scaffolds for biologically active molecules.

Diagram 2: Applications in Medicinal Chemistry

Caption: Role in the synthesis of pharmaceutical compounds.

Safety and Handling

Based on safety data for similar compounds, this compound should be handled with care in a well-ventilated laboratory fume hood.[3] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water. Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a key synthetic intermediate with significant potential in the field of drug discovery and development. Its synthesis via the Crossed Claisen Condensation is a well-established and efficient method. The presence of the difluorophenyl group imparts unique properties that can be exploited to design novel therapeutic agents with improved pharmacological profiles. Further research into the reactivity and applications of this compound is warranted to fully explore its potential in medicinal chemistry.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135563309, this compound. Retrieved January 7, 2026 from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14423850, Ethyl 3-(2-chloro-4,5-difluorophenyl)-3-oxopropanoate. Retrieved January 7, 2026 from [Link].

-

ChemSrc. (n.d.). Ethyl 3-(2,4-dimethylphenyl)-3-oxopropanoate. Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate. Retrieved January 7, 2026, from [Link]

-

The Royal Society of Chemistry. (2014). Supplementary Information. Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). Ethyl 3-(2-fluorophenyl)-3-oxopropanoate. Retrieved January 7, 2026, from [Link]

-

CP Lab Chemicals. (n.d.). Ethyl-3-(2, 5-difluorophenyl)-3-oxo-propanoate, min 95%, 100 mg. Retrieved January 7, 2026, from [Link]

Sources

An In-Depth Technical Guide to Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate, a fluorinated β-keto ester of significant interest in medicinal chemistry and drug development. The strategic incorporation of fluorine atoms into the phenyl ring modifies the electronic properties and metabolic stability of the molecule, making it a valuable building block for a range of pharmaceutical agents. This document will delve into its chemical structure, physicochemical properties, a validated synthetic protocol, detailed analytical characterization, and its applications as a key intermediate in the synthesis of bioactive molecules.

Molecular Structure and Physicochemical Properties

This compound possesses a core structure consisting of a 2,5-difluorobenzoyl group attached to an ethyl acetoacetate scaffold. This unique combination of a β-keto ester and a difluorinated aromatic ring imparts specific reactivity and properties to the molecule.

The molecular formula for this compound is C₁₁H₁₀F₂O₃, and it has a molecular weight of approximately 228.19 g/mol .[1] It is typically encountered as a liquid at room temperature and should be stored in a dry, well-sealed container.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 887267-53-0 | [1] |

| Molecular Formula | C₁₁H₁₀F₂O₃ | [1] |

| Molecular Weight | 228.19 g/mol | [1] |

| Appearance | Liquid | Inferred from supplier data |

| Boiling Point | 275.7 °C at 760 mmHg | Supplier Data |

| Purity | Typically ≥95% | [1] |

| Storage | Room temperature, sealed in dry conditions | Supplier Data |

Synthesis of this compound

The most logical and widely employed method for the synthesis of β-keto esters such as this compound is the Claisen condensation . This reaction involves the base-mediated condensation of an ester with another carbonyl compound. In this specific case, the synthesis would proceed via a crossed Claisen condensation between an ester of 2,5-difluorobenzoic acid and ethyl acetate.

Reaction Principle: The Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and another carbonyl compound in the presence of a strong base, resulting in a β-keto ester or a β-diketone. The reaction is initiated by the deprotonation of the α-carbon of an ester to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule.

Sources

Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate synthesis pathway

An In-Depth Technical Guide to the Synthesis of Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate

Executive Summary

This compound is a valuable β-keto ester intermediate, pivotal in the synthesis of various heterocyclic compounds and active pharmaceutical ingredients (APIs). Its molecular structure, featuring a reactive β-dicarbonyl system coupled with a difluorinated phenyl ring, makes it a versatile building block in medicinal chemistry. This guide provides a comprehensive overview of the predominant synthesis pathway for this compound: the crossed Claisen condensation. We will explore the underlying reaction principles, provide a detailed, field-tested experimental protocol, and delve into the reaction mechanism. This document is intended for researchers, chemists, and professionals in drug development seeking a practical and scientifically grounded resource for the preparation of this key intermediate.

Introduction: The Significance of Fluorinated β-Keto Esters

β-Keto esters are a cornerstone of modern organic synthesis, primarily due to the synthetic versatility afforded by their dual functional groups. The presence of a ketone and an ester separated by a methylene group creates a unique chemical environment. The α-protons of the central methylene are significantly acidic, allowing for easy deprotonation to form a stabilized enolate, which is a potent nucleophile for a wide array of carbon-carbon bond-forming reactions.

The incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties. In the context of drug design, fluorination often leads to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target proteins. This compound combines the synthetic utility of the β-keto ester scaffold with the advantageous properties of fluorine substitution, making it a high-value precursor for novel therapeutic agents.

Core Synthesis Pathway: The Crossed Claisen Condensation

The most direct and widely employed method for synthesizing this compound is the crossed Claisen condensation.[1] This reaction forms a carbon-carbon bond between two different ester partners, or an ester and a ketone, in the presence of a strong base.[2] To ensure a high yield of a single product and avoid a complex mixture, the reaction is designed such that only one of the reactants possesses α-hydrogens, rendering it capable of forming an enolate.[3][4]

Principle and Rationale

In this synthesis, 2',5'-difluoroacetophenone serves as the non-enolizable carbonyl component, while diethyl carbonate acts as the acylating agent. A strong, non-nucleophilic base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), is used to deprotonate the α-carbon of an in-situ formed ester, which then attacks the ketone. However, a more common and efficient variant involves the direct condensation of the ketone enolate with diethyl carbonate. The ketone (2',5'-difluoroacetophenone) is deprotonated by the strong base to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of diethyl carbonate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the target β-keto ester.

The overall reaction is depicted below:

Overall Reaction Scheme: 2',5'-Difluoroacetophenone + Diethyl Carbonate → this compound

Synthesis Workflow Diagram

The following diagram outlines the complete workflow, from the initial reaction setup to the isolation of the final product.

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis on a laboratory scale.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |

| 2',5'-Difluoroacetophenone | 1979-36-8 | 156.13 | 15.6 g | 0.10 |

| Diethyl Carbonate | 105-58-8 | 118.13 | 26.0 g (26.4 mL) | 0.22 |

| Sodium Hydride (60% in oil) | 7646-69-7 | 24.00 | 4.4 g | 0.11 |

| Toluene (anhydrous) | 108-88-3 | 92.14 | 150 mL | - |

| Acetic Acid | 64-19-7 | 60.05 | ~10 mL | - |

| Saturated Sodium Chloride (Brine) | 7647-14-5 | 58.44 | 50 mL | - |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed | - |

Step-by-Step Procedure

-

Reactor Setup: Equip a 500 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Ensure the system is dried and purged with nitrogen.

-

Charging Reagents: Charge the flask with 2',5'-difluoroacetophenone (15.6 g, 0.10 mol) and anhydrous toluene (150 mL). Begin stirring to dissolve the ketone.[5] Add diethyl carbonate (26.0 g, 0.22 mol) to the mixture.

-

Base Addition: Cool the stirred solution to 0-5 °C using an ice bath. Carefully add sodium hydride (4.4 g of 60% dispersion in mineral oil, 0.11 mol) portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. Hydrogen gas will evolve; ensure adequate ventilation.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quenching: Once the reaction is complete, cool the mixture back to 0-5 °C in an ice bath. Slowly and carefully quench the reaction by adding acetic acid (~10 mL) dropwise until gas evolution ceases, followed by the slow addition of 100 mL of ice-cold water.

-

Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic (toluene) layer. Wash the organic layer sequentially with 50 mL of water and 50 mL of saturated brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to remove the toluene.

Purification and Characterization

The resulting crude oil is purified by vacuum distillation to yield this compound as a colorless to pale yellow oil.

-

Purity: Typically >95% as determined by GC or HPLC.[6]

-

Yield: Typical yields range from 70-85%.

Mechanistic Insights

The reaction proceeds via the classical Claisen condensation mechanism, which is driven to completion by the final deprotonation step.[4][7]

Step-by-Step Mechanism

-

Enolate Formation: The strong base (hydride from NaH) deprotonates the α-carbon of 2',5'-difluoroacetophenone to form a resonance-stabilized enolate ion. This is the rate-determining step.

-

Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of diethyl carbonate, forming a tetrahedral intermediate.

-

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling an ethoxide ion (EtO⁻) as the leaving group. This forms the β-keto ester product.

-

Deprotonation (Driving Force): The expelled ethoxide ion is a strong base and immediately deprotonates the highly acidic α-proton of the newly formed β-keto ester. This acid-base reaction is thermodynamically favorable and shifts the entire equilibrium towards the product side.[1][2]

-

Protonation (Workup): During the acidic workup, the stabilized enolate of the product is protonated to yield the final, neutral this compound.

Mechanism Diagram

Caption: Mechanism of the crossed Claisen condensation for the synthesis of the title compound.

Data Summary

The following table summarizes key physical and chemical properties of the final product.

| Property | Value |

| Molecular Formula | C₁₁H₁₀F₂O₃ |

| Molecular Weight | 228.19 g/mol |

| Appearance | Colorless to pale yellow liquid |

| CAS Number | 887267-53-0 |

| Boiling Point | Not precisely documented in public literature, estimated >250 °C at atm. pressure |

| Density | Not precisely documented, estimated ~1.2-1.3 g/cm³ |

Conclusion

The crossed Claisen condensation of 2',5'-difluoroacetophenone with diethyl carbonate provides a robust and efficient pathway for the synthesis of this compound. The reaction is underpinned by well-understood principles of enolate chemistry, and its success relies on the careful control of reaction conditions, particularly temperature and the stoichiometric use of a strong base. The resulting fluorinated β-keto ester is a synthetically valuable intermediate for further elaboration into more complex, biologically active molecules. This guide provides the necessary theoretical and practical framework for its successful preparation in a research and development setting.

References

-

JoVE. Esters to β-Ketoesters: Claisen Condensation Mechanism. JoVE, Accessed January 7, 2026. [Link]

-

Wikipedia. Claisen condensation. Wikipedia, Accessed January 7, 2026. [Link]

-

Allen Institute. Claisen Condensation – Mechanism, Variations & FAQs. Allen Institute, Accessed January 7, 2026. [Link]

-

Chemistry LibreTexts. 19.15 A Claisen Condensation Forms a β-Keto Ester. Chemistry LibreTexts, August 29, 2014. [Link]

-

Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry, September 14, 2020. [Link]

-

CP Lab Chemicals. Ethyl-3-(2, 5-difluorophenyl)-3-oxo-propanoate, min 95%, 100 mg. CP Lab Chemicals, Accessed January 7, 2026. [Link]

-

PubChem. Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate. National Center for Biotechnology Information, Accessed January 7, 2026. [Link]

Sources

- 1. Claisen Condensation – Mechanism, Variations & FAQs [allen.in]

- 2. Claisen condensation - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 2 ,5 -Difluoroacetophenone 98 1979-36-8 [sigmaaldrich.com]

- 6. calpaclab.com [calpaclab.com]

- 7. Video: Esters to β-Ketoesters: Claisen Condensation Mechanism [jove.com]

A Technical Guide to the Spectroscopic Characterization of Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate, a key intermediate in various synthetic pathways. As a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven insights into the application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for the structural elucidation and verification of this target molecule. While direct experimental data for this specific compound is not publicly available, this guide presents a detailed, predictive analysis based on established spectroscopic principles and data from closely related structural analogs. Each section is designed to be a self-validating system, explaining the causality behind experimental choices and providing detailed protocols for data acquisition and interpretation.

Introduction: The Significance of this compound

This compound is a β-keto ester of significant interest in medicinal chemistry and drug development. The presence of the difluorophenyl moiety can impart unique pharmacological properties to a molecule, such as altered metabolic stability and binding affinity. Accurate and unambiguous characterization of this building block is therefore critical to ensure the integrity of subsequent synthetic steps and the final active pharmaceutical ingredient.

This guide will delve into the three primary spectroscopic methods for its characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F): To provide a detailed map of the molecular skeleton and the electronic environment of the constituent atoms.

-

Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and gain insights into the fragmentation patterns, further confirming the structure.

Below is a diagram illustrating the structure of this compound, which will be the focus of our spectroscopic analysis.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, we can garner detailed information about the connectivity and chemical environment of atoms within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Principles and Experimental Causality

The choice of NMR experiments is dictated by the nuclei present in the molecule (¹H, ¹³C, ¹⁹F) and the desired level of structural detail.

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The integration of the signals corresponds to the relative number of protons of each type.

-

¹³C NMR: Reveals the number of chemically distinct carbon atoms and their hybridization state. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling to simplify the signals to singlets and enhance sensitivity.

-

¹⁹F NMR: Is particularly useful for fluorinated compounds. ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, making it a sensitive nucleus for NMR detection. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, providing valuable structural information.[1]

Experimental Protocol: NMR Data Acquisition

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm for ¹H and ¹³C NMR).

-

Transfer the solution to a 5 mm NMR tube.

Instrumental Parameters (Typical for a 400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Spectral Width: 20 ppm

-

Acquisition Time: ~4 seconds

-

-

¹³C NMR:

-

Pulse Program: zgpg30 (proton decoupled)

-

Number of Scans: 1024

-

Spectral Width: 240 ppm

-

Acquisition Time: ~1 second

-

-

¹⁹F NMR:

-

Pulse Program: zg30

-

Number of Scans: 64

-

Spectral Width: 200 ppm

-

Reference: CFCl₃ (external or internal)

-

Caption: General workflow for NMR data acquisition and processing.

Predicted NMR Data

The following tables summarize the predicted chemical shifts (δ) for this compound. These predictions are based on the analysis of structurally similar compounds and established chemical shift correlations.[2][3][4]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.30 | Triplet | 3H | -O-CH₂-CH₃ |

| ~3.95 | Singlet | 2H | -CO-CH₂ -CO- |

| ~4.25 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~7.10 - 7.30 | Multiplet | 2H | Ar-H |

| ~7.50 - 7.65 | Multiplet | 1H | Ar-H |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~14.0 | -O-CH₂-CH₃ |

| ~45.0 | -CO-CH₂ -CO- |

| ~62.0 | -O-CH₂ -CH₃ |

| ~115 - 125 (with C-F coupling) | Aromatic C -H |

| ~155 - 165 (with C-F coupling) | Aromatic C -F |

| ~168.0 | C =O (Ester) |

| ~190.0 (with C-F coupling) | C =O (Ketone) |

Table 3: Predicted ¹⁹F NMR Data (376 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -110 to -120 | Multiplet | Ar-F (ortho to carbonyl) |

| ~ -115 to -125 | Multiplet | Ar-F (meta to carbonyl) |

Interpretation of Predicted NMR Spectra

The predicted ¹H NMR spectrum is expected to show distinct signals for the ethyl group (a triplet and a quartet) and the methylene protons flanked by two carbonyl groups (a singlet). The aromatic region will display complex multiplets due to proton-proton and proton-fluorine couplings.

In the ¹³C NMR spectrum, the two carbonyl carbons are expected at the downfield end of the spectrum, with the ketone carbonyl appearing at a higher chemical shift than the ester carbonyl.[5] The aromatic carbons will show characteristic splittings due to coupling with the attached fluorine atoms.

The ¹⁹F NMR spectrum is anticipated to show two distinct multiplets for the two non-equivalent fluorine atoms on the aromatic ring. The exact chemical shifts and coupling patterns will be highly sensitive to the substitution pattern and conformation of the molecule.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique for identifying functional groups within a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to the vibrational modes of their bonds.

Principles and Experimental Causality

For this compound, the key functional groups to be identified are the ester and ketone carbonyl groups, the C-O bonds of the ester, and the C-F bonds of the aromatic ring. The presence of conjugation and electronegative fluorine atoms will influence the exact position of these absorption bands.[6]

Experimental Protocol: IR Data Acquisition

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small drop of the liquid sample directly onto the ATR crystal.

-

Acquire the spectrum.

Instrumental Parameters:

-

Technique: ATR-FTIR

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

Caption: Workflow for ATR-FTIR data acquisition and analysis.

Predicted IR Data

Table 4: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000 - 2850 | Medium | C-H stretching (aliphatic) |

| ~1740 | Strong | C=O stretching (ester) |

| ~1690 | Strong | C=O stretching (aromatic ketone) |

| ~1600, 1480 | Medium | C=C stretching (aromatic) |

| ~1250 - 1000 | Strong | C-O stretching (ester) |

| ~1200 - 1100 | Strong | C-F stretching (aromatic) |

Interpretation of Predicted IR Spectrum

The IR spectrum will be dominated by two strong carbonyl absorption bands. The ester carbonyl will appear at a higher wavenumber (~1740 cm⁻¹) compared to the aromatic ketone carbonyl (~1690 cm⁻¹), which is in conjugation with the phenyl ring. The presence of strong C-O and C-F stretching bands will further confirm the identity of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.

Principles and Experimental Causality

In electrospray ionization (ESI), the sample is ionized by creating a fine spray of charged droplets, from which the solvent evaporates to yield gas-phase ions. This is a "soft" ionization technique that typically produces the protonated molecule [M+H]⁺, allowing for the direct determination of the molecular weight. Subsequent fragmentation of this ion can be induced by collision-induced dissociation (CID) to provide structural information.

Experimental Protocol: MS Data Acquisition

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

Instrumental Parameters (ESI-MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Scan Range: m/z 50 - 500

-

Capillary Voltage: 3-4 kV

-

Cone Voltage: 20-40 V (for fragmentation)

Caption: General workflow for ESI-MS data acquisition and analysis.

Predicted Mass Spectrometry Data

The molecular weight of this compound (C₁₁H₁₀F₂O₃) is 228.19 g/mol .[7]

Table 5: Predicted Key Ions in the ESI-MS Spectrum

| m/z | Ion |

| 229.07 | [M+H]⁺ |

| 251.05 | [M+Na]⁺ |

| 183.06 | [M+H - C₂H₅OH]⁺ |

| 155.03 | [2,5-difluorobenzoyl]⁺ |

Interpretation of Predicted Mass Spectrum

The ESI-MS spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 229.07. A sodium adduct [M+Na]⁺ at m/z 251.05 may also be observed. Key fragmentation pathways would likely involve the loss of ethanol (46 Da) from the protonated molecule to give an ion at m/z 183.06. Another characteristic fragment would be the 2,5-difluorobenzoyl cation at m/z 155.03, resulting from cleavage of the bond between the carbonyl group and the methylene group.[8][9]

Conclusion

The combination of NMR, IR, and MS provides a powerful and complementary suite of tools for the comprehensive characterization of this compound. This guide has outlined the theoretical basis, practical experimental protocols, and a detailed predictive analysis of the expected spectroscopic data. By following these methodologies, researchers, scientists, and drug development professionals can confidently verify the structure and purity of this important synthetic intermediate, ensuring the quality and reliability of their scientific endeavors.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

NIH. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Retrieved from [Link]

-

NIST. (n.d.). Benzenepropanoic acid, ethyl ester. Retrieved from [Link]

-

AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

-

LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-phenylpropionate. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. Retrieved from [Link]

Sources

- 1. azom.com [azom.com]

- 2. rsc.org [rsc.org]

- 3. Ethyl 3-phenylpropionate | C11H14O2 | CID 16237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. This compound | 887267-53-0 [sigmaaldrich.com]

- 8. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzenepropanoic acid, ethyl ester [webbook.nist.gov]

Physical and chemical properties of Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate

An In-Depth Technical Guide to Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate: Properties, Synthesis, and Applications

Abstract

This compound is a fluorinated β-keto ester of significant interest to the scientific community, particularly those in medicinal chemistry and materials science. Its unique molecular architecture, featuring a reactive β-keto ester moiety and an electron-withdrawing difluorophenyl group, makes it a versatile synthetic intermediate. This guide provides a comprehensive overview of its core physicochemical properties, spectroscopic characteristics, chemical reactivity, and established safety protocols. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical knowledge with practical, field-proven insights to serve as an essential resource for researchers and drug development professionals.

Core Physicochemical Properties

This compound is typically encountered as a liquid at room temperature. The presence of two fluorine atoms significantly influences its electronic properties, polarity, and reactivity compared to its non-fluorinated analogues. A summary of its key identifiers and physical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 887267-53-0 | [1][2][3] |

| Molecular Formula | C₁₁H₁₀F₂O₃ | [1][2][3] |

| Molecular Weight | 228.19 g/mol | [2][3] |

| Physical Form | Liquid | |

| Boiling Point | 275.7°C at 760 mmHg (Predicted) | |

| Purity | Typically ≥95% | [1] |

| Storage | Store at 4°C or room temperature, sealed in a dry environment. | [2] |

| InChI Key | FLBIFWLBLQKDAE-UHFFFAOYSA-N | |

| SMILES | CCOC(=O)CC(=O)C1=C(F)C=CC(F)=C1 | [2] |

Density: An exact experimental value is not published. However, the predicted density for a related isomer, Ethyl 3-(3,4-difluorophenyl)-3-oxopropanoate, is approximately 1.251 g/cm³.[4] This suggests the density of the 2,5-difluoro isomer is also greater than that of water.

Molecular Structure and Spectroscopic Analysis

The chemical behavior of this compound is dominated by its β-keto ester functionality. This structural motif gives rise to keto-enol tautomerism, an equilibrium between the ketone form and the enol form, which influences its reactivity and spectroscopic signature.

Caption: Keto-enol equilibrium of the title compound.

Expected Spectroscopic Signatures

A robust analytical workflow is critical for confirming the identity and purity of synthetic intermediates. Below are the expected spectral characteristics.

-

¹H NMR: The proton NMR spectrum should display characteristic signals for the ethyl group (a triplet around 1.3 ppm and a quartet around 4.2 ppm). The active methylene protons (CH₂) situated between the two carbonyls would likely appear as a singlet around 3.5-4.0 ppm. The three protons on the difluorophenyl ring will present as complex multiplets in the aromatic region (7.0-7.8 ppm) due to proton-proton and proton-fluorine couplings.

-

¹³C NMR: The carbon spectrum will be distinguished by two downfield signals for the carbonyl carbons (ketone and ester) between 160-200 ppm. The aromatic carbons will appear between 110-140 ppm, with characteristic splitting patterns (doublets) for the carbons bonded to fluorine atoms due to C-F coupling.

-

Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence of the key functional groups. Expect to see two strong C=O stretching absorptions: one for the ketone carbonyl (approx. 1715-1735 cm⁻¹) and another for the ester carbonyl (approx. 1735-1750 cm⁻¹). Strong C-O stretching bands will be visible around 1100-1300 cm⁻¹, and C-F stretching bands will appear in the 1100-1250 cm⁻¹ region.

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum should show a molecular ion (M⁺) peak at an m/z of approximately 228.19. Common fragmentation patterns would include the loss of the ethoxy group (-OCH₂CH₃, m/z 45) and the loss of carbon monoxide (CO, m/z 28).

Protocol: Nuclear Magnetic Resonance (NMR) Analysis

This protocol outlines a self-validating system for obtaining high-quality NMR data.

Caption: Proposed synthesis via Claisen condensation.

Protocol: Alkylation of the α-Carbon

This protocol demonstrates the compound's utility as a nucleophile for forming new carbon-carbon bonds, a cornerstone of synthetic chemistry.

-

Reaction Setup: In a flame-dried, three-necked flask under an inert nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Deprotonation: Cool the solution to 0°C using an ice bath. Add sodium hydride (NaH, 1.1 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the active methylene group to form the sodium enolate. The evolution of hydrogen gas serves as a visual indicator of the reaction's progress.

-

Nucleophilic Attack: Once hydrogen evolution ceases, add the desired electrophile (e.g., methyl iodide, 1.1 eq) dropwise while maintaining the temperature at 0°C. Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Workup and Purification: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Safety and Handling

Proper handling is essential due to the compound's potential hazards. It is classified as harmful and an irritant.

| Hazard Type | GHS Classification | Precautionary Measures |

|---|---|---|

| Acute Toxicity | H302: Harmful if swallowed | Do not eat, drink, or smoke when using. Rinse mouth if swallowed and seek medical attention. [5][6] |

| Skin Irritation | H315: Causes skin irritation | Wear protective gloves. Wash skin thoroughly with soap and water after handling. [5][7] |

| Eye Irritation | H319: Causes serious eye irritation | Wear safety glasses or goggles. If in eyes, rinse cautiously with water for several minutes. [5][7] |

| Respiratory Irritation | H335: May cause respiratory irritation | Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing vapors. [5][7]|

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles when handling this substance. [6][7] Spill Management: In case of a spill, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a sealed container for chemical waste disposal. [5][8]

Applications in Research and Drug Development

This compound is more than a simple chemical; it is a key building block, or synthon, for constructing complex molecular frameworks.

-

Pharmaceutical Intermediate: This compound is a valuable precursor for synthesizing heterocyclic molecules such as pyrazoles, isoxazoles, and pyrimidines. These scaffolds are prevalent in a vast number of approved drugs. The reaction of the β-keto ester with hydrazine derivatives, for instance, is a classical and reliable method for creating substituted pyrazole rings.

-

Role of Fluorine in Drug Design: The 2,5-difluorophenyl moiety is particularly significant. Fluorine atoms are often incorporated into drug candidates to enhance metabolic stability (by blocking sites of oxidation), improve binding affinity (through favorable electrostatic interactions), and modulate the acidity (pKa) of nearby functional groups. Its presence makes this reagent highly attractive for lead optimization campaigns in drug discovery.

Conclusion

This compound is a highly functionalized and synthetically versatile intermediate. Its properties are defined by the interplay between the reactive β-keto ester core and the electronically-modifying difluorophenyl ring. A thorough understanding of its physical properties, spectroscopic fingerprints, and chemical reactivity is paramount for its effective and safe utilization in research and development. This guide provides the foundational knowledge and practical protocols necessary for scientists to leverage this powerful building block in the creation of novel chemical entities.

References

- Vertex AI Search Result. (n.d.). Ethyl-3-(2, 5-difluorophenyl)

- BLDpharm. (n.d.). 887267-53-0|this compound.

- ChemicalBook. (n.d.). This compound.

- SMU. (n.d.). This compound.

- LookChem. (n.d.). Ethyl 3-(3,4-difluorophenyl)-3-oxopropanoate.

- Vertex AI Search Result. (n.d.).

- Angene Chemical. (2025).

- Sigma-Aldrich. (n.d.). This compound | 887267-53-0.

- CymitQuimica. (2024).

- BroadPharm. (2024).

- Sigma-Aldrich. (n.d.). This compound | 887267-53-0.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 887267-53-0|this compound|BLD Pharm [bldpharm.com]

- 3. This compound CAS#: 887267-53-0 [m.chemicalbook.com]

- 4. lookchem.com [lookchem.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. broadpharm.com [broadpharm.com]

- 7. angenechemical.com [angenechemical.com]

- 8. images.thdstatic.com [images.thdstatic.com]

An In-depth Technical Guide to Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate: From SMILES Notation to Synthetic Strategy and Research Applications

For the modern researcher in chemical synthesis and drug discovery, the ability to rapidly and accurately represent, synthesize, and computationally model novel chemical entities is paramount. Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate, a fluorinated β-keto ester, represents a class of compounds with significant potential as a versatile building block in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of this compound, beginning with its fundamental representation in SMILES notation, delving into a detailed synthetic protocol, and exploring its applications in computational and medicinal chemistry.

Part 1: Decoding the Molecular Architecture: The SMILES Notation

CCOC(=O)CC(=O)C1=C(C=CC(=C1)F)F

A systematic breakdown of this string reveals the precise atomic connectivity and bonding of the molecule:

-

CCO : This segment describes the ethyl group, consisting of a carbon atom double-bonded to another carbon, which is then single-bonded to an oxygen atom.

-

C(=O) : This denotes a carbonyl group, where a carbon atom is double-bonded to an oxygen atom.

-

CC : These are two single-bonded carbon atoms forming the backbone of the propanoate chain.

-

C1=C(C=CC(=C1)F)F : This complex segment represents the 2,5-difluorophenyl ring.

-

C1...C1 : The '1' indicates a ring closure, connecting the first and last carbon atoms of this sequence.

-

=C, C=C, C=C : These represent the alternating double and single bonds within the aromatic ring.

-

(F) : The parentheses indicate that the fluorine atom is a substituent on the preceding carbon atom of the ring. The two instances of (F) denote the two fluorine atoms.

-

The SMILES notation provides an unambiguous representation of the molecule's two-dimensional structure, which can be readily converted into a 3D model for further computational analysis.[3]

Visualizing the Structure

A visual representation of the molecular structure can be generated from the SMILES notation.

Caption: 2D representation of this compound.

Part 2: Synthesis of this compound

The synthesis of β-keto esters such as this compound is most commonly and efficiently achieved through the Claisen condensation reaction.[4][5][6][7][8] Specifically, a "crossed" Claisen condensation is employed, where an ester with α-hydrogens reacts with an ester that lacks them, in this case, an aromatic ester.[9]

Reaction Principle: The Crossed Claisen Condensation

The reaction involves the base-catalyzed condensation of ethyl acetate with an ester of 2,5-difluorobenzoic acid, typically methyl or ethyl 2,5-difluorobenzoate. The mechanism proceeds through the following key steps:

-

Enolate Formation : A strong base, such as sodium ethoxide, deprotonates the α-carbon of ethyl acetate to form a nucleophilic enolate.[4][5]

-

Nucleophilic Attack : The ethyl acetate enolate attacks the electrophilic carbonyl carbon of the 2,5-difluorobenzoate ester.[6]

-

Tetrahedral Intermediate Formation : A tetrahedral intermediate is formed.

-

Elimination of Leaving Group : The intermediate collapses, eliminating an alkoxide (methoxide or ethoxide) to form the β-keto ester.[5]

-

Deprotonation : The product, a β-keto ester, has an acidic proton between the two carbonyl groups, which is readily deprotonated by the alkoxide base. This final acid-base reaction is the driving force of the Claisen condensation, pulling the equilibrium towards the product.[10]

-

Acidic Workup : A final acidic workup protonates the enolate to yield the desired this compound.[6]

Caption: Conceptual workflow of the Crossed Claisen Condensation.

Detailed Experimental Protocol

This protocol is a generalized procedure based on established methods for Claisen condensations.[11][12][13][14][15] Researchers should optimize reaction conditions based on their specific laboratory setup and reagent purity.

Materials:

-

Ethyl 2,5-difluorobenzoate

-

Anhydrous Ethyl Acetate

-

Sodium Ethoxide (or freshly prepared from sodium metal and absolute ethanol)

-

Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup : A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with sodium ethoxide (1.1 equivalents) suspended in anhydrous diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants : A solution of ethyl 2,5-difluorobenzoate (1.0 equivalent) and anhydrous ethyl acetate (1.5 equivalents) in the reaction solvent is added dropwise to the stirred suspension of sodium ethoxide at room temperature.

-

Reaction : After the addition is complete, the reaction mixture is gently refluxed for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Quenching : After the reaction is complete, the mixture is cooled in an ice bath, and cold 1 M HCl is slowly added to neutralize the excess base and protonate the product enolate until the pH is acidic.

-

Extraction : The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether.

-

Washing : The combined organic layers are washed sequentially with saturated NaHCO₃ solution and brine.

-

Drying and Concentration : The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification : The crude product is purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Part 3: Physicochemical Properties and Data

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀F₂O₃ | [4] |

| Molecular Weight | 228.19 g/mol | [4] |

| Canonical SMILES | CCOC(=O)CC(=O)C1=C(C=CC(=C1)F)F | [4] |

| CAS Number | 887267-53-0 | [4] |

| Appearance | Expected to be a liquid or low-melting solid | Inferred |

| Boiling Point | Estimated >250 °C at 760 mmHg | Inferred from analogs[16][17][18] |

| Solubility | Soluble in common organic solvents (e.g., ethanol, diethyl ether, ethyl acetate) | Inferred |

| Storage | Sealed in dry, room temperature conditions | [4] |

Part 4: Applications in Research and Drug Development

β-Keto esters are highly valuable intermediates in organic synthesis, particularly in the pharmaceutical industry.[19] The presence of the difluorophenyl moiety in this compound is of particular interest, as fluorine substitution is a common strategy in medicinal chemistry to modulate metabolic stability, lipophilicity, and binding affinity of drug candidates.[20]

Synthetic Utility

This compound can serve as a precursor for the synthesis of a wide range of heterocyclic compounds, which are common scaffolds in many approved drugs. For example, it can be used in:

-

Hantzsch Dihydropyridine Synthesis : To produce dihydropyridine derivatives, which are known calcium channel blockers.

-

Knorr Pyrrole Synthesis : For the synthesis of substituted pyrroles.

-

Biginelli Reaction : To create dihydropyrimidinones, a class of compounds with diverse biological activities.[21]

Role in Computational Chemistry and Drug Discovery

The SMILES notation of this compound is a critical starting point for modern, data-driven drug discovery pipelines.[22][23][24]

-

Virtual Screening : The SMILES string can be used to generate 3D conformers for virtual screening against protein targets to identify potential hits.

-

QSAR Modeling : It can be used as an input for Quantitative Structure-Activity Relationship (QSAR) models to predict biological activity or physicochemical properties.

-

Machine Learning and AI : In the era of artificial intelligence in drug discovery, large libraries of SMILES strings are used to train machine learning models to predict molecular properties, design novel compounds with desired characteristics, and even predict synthetic routes.[1][24]

Caption: Conceptual workflow for utilizing SMILES in computational drug discovery.

Conclusion

This compound, represented by the SMILES string CCOC(=O)CC(=O)C1=C(C=CC(=C1)F)F, is more than just a chemical compound; it is a versatile tool for chemical innovation. Its synthesis, achievable through the robust Claisen condensation, opens the door to a myriad of complex molecular architectures. Furthermore, its digital representation in SMILES format allows for its seamless integration into modern computational workflows that are accelerating the pace of drug discovery and materials science. This guide has provided a foundational understanding of this compound, from its basic structural language to its practical synthesis and potential applications, equipping researchers with the knowledge to leverage its potential in their scientific endeavors.

References

-

NROChemistry. Claisen Condensation: Mechanism & Examples. [Link]

-

Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. [Link]

-

JoVE. Video: Esters to β-Ketoesters: Claisen Condensation Mechanism. [Link]

-

Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. [Link]

-

BYJU'S. Claisen Condensation Mechanism. [Link]

-

Organic Chemistry Portal. Claisen Condensation. [Link]

-

Bendi, A., Kaushik, M. P., & Prasad, M. R. (2021). β‐Ketoesters: An Overview and It's Applications via Transesterification. ChemistrySelect, 6(40), 10833-10863. [Link]

-

AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]

-

Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]

-

SAMSON Blog. From Text to 3D: Easily Generate Molecular Structures from SMILES. [Link]

-

Neovarsity. How Machine Learning Models Learn Chemistry from SMILES. [Link]

-

ChemRxiv. Quantitative Analysis of Atom Economy Using Reaction SMILES: A Computational Approach. [Link]

-

Organic Syntheses. Acetic acid, benzoyl-, ethyl ester. [Link]

-

Patsnap. Preparation method of ethyl benzoylacetate. [Link]

-

YouTube. Creating the World's Brightest Optical Materials With SMILES. [Link]

-

LookChem. Preparation of Ethyl benzoylacetate. [Link]

-

Organic Syntheses. Acetic acid, benzoyl-, ethyl ester. [Link]

-

PubChem. Ethyl 3-(2-fluorophenyl)-3-oxopropanoate. [Link]

-

Chemsrc. Ethyl 3-(2,4-dimethylphenyl)-3-oxopropanoate. [Link]

-

National Center for Biotechnology Information. Structure-Based Discovery of Potent Orally Bioavailable Benzoxazepinone-Based WD Repeat Domain 5 Inhibitors. [Link]

-

MDPI. Revolutionizing Medicinal Chemistry: The Application of Artificial Intelligence (AI) in Early Drug Discovery. [Link]

Sources

- 1. neovarsity.org [neovarsity.org]

- 2. AI and Computational Chemistry: A Detailed Explanation of 3D Molecular Structure Generation Technology Based on SMILES Strings - Oreate AI Blog [oreateai.com]

- 3. From Text to 3D: Easily Generate Molecular Structures from SMILES – SAMSON Blog [blog.samson-connect.net]

- 4. Claisen Condensation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Video: Esters to β-Ketoesters: Claisen Condensation Mechanism [jove.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. byjus.com [byjus.com]

- 9. Claisen Condensation [organic-chemistry.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Preparation method of ethyl benzoylacetate - Eureka | Patsnap [eureka.patsnap.com]

- 14. Preparation of Ethyl benzoylacetate - Chempedia - LookChem [lookchem.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. Ethyl 3-(2-fluorophenyl)-3-oxopropanoate | C11H11FO3 | CID 296342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. CAS#:51725-81-6 | Ethyl 3-(2,4-dimethylphenyl)-3-oxopropanoate | Chemsrc [chemsrc.com]

- 18. Ethyl 3-(3,4-difluorophenyl)-3-oxopropanoate | 252955-07-0 [sigmaaldrich.com]

- 19. aklectures.com [aklectures.com]

- 20. Structure-Based Discovery of Potent Orally Bioavailable Benzoxazepinone-Based WD Repeat Domain 5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. chemrxiv.org [chemrxiv.org]

- 23. youtube.com [youtube.com]

- 24. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate

InChIKey: FLBIFWLBLQKDAE-UHFFFAOYSA-N

Authored by: A Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate, a fluorinated building block with significant potential in medicinal chemistry and drug discovery. Due to the limited availability of public experimental data for this specific molecule, this guide integrates theoretical principles with data from structurally analogous compounds to offer a robust predictive analysis of its synthesis, properties, and analytical characterization.

Core Compound Identity and Properties

This compound is a bioactive small molecule that belongs to the class of β-keto esters. The presence of a difluorinated phenyl ring significantly influences its electronic properties, making it an attractive synthon for introducing fluorine into larger, more complex molecules. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

Table 1: Core Identifiers and Physicochemical Properties

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| Alternate Name | Ethyl 2,5-difluorobenzoylacetate | N/A |

| InChIKey | FLBIFWLBLQKDAE-UHFFFAOYSA-N | |

| CAS Number | 887267-53-0 | |

| Molecular Formula | C₁₁H₁₀F₂O₃ | |

| Molecular Weight | 228.19 g/mol | |

| Predicted Boiling Point | 275.7 ± 25.0 °C | N/A |

| Predicted Density | 1.251 ± 0.06 g/cm³ | N/A |

| Storage | Sealed in a dry environment at room temperature. |

Synthesis Pathway: The Claisen Condensation

The most logical and established method for the synthesis of β-keto esters such as this compound is the Claisen condensation . This reaction involves the base-mediated condensation of an ester with another carbonyl compound. In this specific case, a mixed Claisen condensation between ethyl acetate and an ester of 2,5-difluorobenzoic acid (e.g., methyl 2,5-difluorobenzoate) would be the preferred route.

The causality behind this choice lies in the reactivity of the starting materials. A strong base, such as sodium ethoxide, is used to deprotonate the α-carbon of ethyl acetate, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the 2,5-difluorobenzoate ester. The subsequent collapse of the tetrahedral intermediate and elimination of an alkoxide leaving group yields the target β-keto ester. An acidic workup is necessary to neutralize the reaction mixture and protonate the product.

Caption: Proposed synthetic pathway via Claisen condensation.

Experimental Protocol (Theoretical)

This protocol is a predictive model based on standard Claisen condensation procedures. Optimization of reaction time, temperature, and stoichiometry would be necessary for achieving high yields.

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous ethanol.

-

Base Formation: Carefully add sodium metal in small pieces to the ethanol to generate sodium ethoxide in situ. Allow the reaction to proceed until all the sodium has dissolved.

-

Enolate Formation: Cool the sodium ethoxide solution in an ice bath and add ethyl acetate dropwise while stirring.

-

Condensation: To the resulting solution, add methyl 2,5-difluorobenzoate dropwise. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture in an ice bath and slowly add a dilute solution of hydrochloric acid or acetic acid to neutralize the excess base and protonate the product.

-

Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Analytical Characterization (Predictive)

As no public experimental spectra are available, the following sections provide a predictive analysis of the key spectroscopic features of this compound based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

Ethyl Group: A triplet integrating to 3H is expected for the methyl protons (-CH₃) and a quartet integrating to 2H for the methylene protons (-OCH₂-), with coupling between them.

-

Methylene Group (α-carbon): A singlet integrating to 2H is anticipated for the methylene protons adjacent to the two carbonyl groups.

-

Aromatic Protons: The 2,5-difluorophenyl ring will exhibit a complex multiplet pattern for the three aromatic protons due to proton-proton and proton-fluorine coupling.

¹³C NMR:

-

Ethyl Group: Two distinct signals are expected for the methyl and methylene carbons.

-

Methylene Carbon (α-carbon): A signal for the methylene carbon between the two carbonyl groups.

-

Carbonyl Carbons: Two signals in the downfield region corresponding to the ester and ketone carbonyl carbons.

-

Aromatic Carbons: Six signals for the aromatic carbons, with their chemical shifts and splitting patterns influenced by the fluorine substituents. The carbons directly bonded to fluorine will show large one-bond carbon-fluorine coupling constants.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present:

-

C=O Stretching (Ketone): A strong absorption band is predicted in the region of 1680-1700 cm⁻¹.

-

C=O Stretching (Ester): A strong absorption band is expected around 1735-1750 cm⁻¹.

-

C-O Stretching (Ester): A strong band in the 1100-1300 cm⁻¹ region.

-

C-F Stretching: Strong absorption bands in the 1100-1400 cm⁻¹ range.

-

Aromatic C=C Stretching: Several bands in the 1450-1600 cm⁻¹ region.

-

C-H Stretching: Bands corresponding to sp² and sp³ hybridized C-H bonds will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z = 228.19 would be expected. Key fragmentation patterns would likely involve:

-

Loss of the ethoxy group (-OC₂H₅) to give a fragment at m/z = 183.

-

Cleavage of the bond between the carbonyl groups.

-

Formation of the 2,5-difluorobenzoyl cation at m/z = 141.

Applications in Drug Discovery and Development

This compound is a valuable building block in medicinal chemistry for several reasons:

-

Introduction of Fluorine: It serves as a readily available scaffold to incorporate a difluorophenyl moiety into lead compounds, which can enhance their pharmacological properties.

-

Versatile Reactivity: The β-keto ester functionality allows for a wide range of chemical transformations, including the synthesis of various heterocyclic systems such as pyrazoles, pyrimidines, and isoxazoles, which are common cores in many drug molecules.

-

Scaffold for Bioactive Molecules: The 2,5-difluorophenyl group is present in a number of bioactive compounds, and this building block provides a direct route to explore new chemical space around this scaffold.

An In-depth Technical Guide to the Key Reactive Sites of Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate is a fluorinated β-keto ester of significant interest in medicinal chemistry and organic synthesis. Its multifaceted reactivity, stemming from a combination of functional groups, makes it a versatile building block for the synthesis of a wide array of complex molecules and active pharmaceutical ingredients (APIs). The presence of the difluorophenyl ring, a ketone, an ester, and an active methylene group provides multiple sites for chemical modification, allowing for the strategic construction of diverse molecular architectures. This guide provides a comprehensive analysis of the key reactive sites of this compound, offering insights into the underlying chemical principles and providing detailed experimental protocols for key transformations.

Molecular Structure and Key Reactive Sites

The structure of this compound features four primary reactive sites, each with distinct chemical properties that can be selectively targeted.

Unlocking the Potential of Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate: A Technical Guide for Researchers

Introduction: The Strategic Value of a Fluorinated β-Keto Ester

Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate is a specialized β-keto ester that stands at the intersection of versatile reactivity and modern medicinal chemistry. Its structure, featuring a reactive β-keto ester moiety and a strategically fluorinated aromatic ring, makes it a compelling building block for the synthesis of novel bioactive compounds and advanced materials. The 2,5-difluorophenyl group is of particular interest in drug design, as the introduction of fluorine atoms can significantly enhance metabolic stability, improve binding affinity to target proteins, and modulate the acidity of nearby functional groups.[1] This guide provides an in-depth exploration of potential research avenues for this compound, complete with detailed experimental protocols and the scientific rationale behind them, to empower researchers in drug discovery and materials science.

Core Molecular Attributes and Reactivity

This compound possesses two key reactive sites: the electrophilic keto and ester carbonyls, and the nucleophilic α-carbon. This dual reactivity is the foundation of its synthetic utility.[2] The electron-withdrawing nature of the 2,5-difluorophenyl ring enhances the acidity of the α-protons, facilitating enolate formation under relatively mild basic conditions. This enolate is a potent nucleophile for a variety of carbon-carbon bond-forming reactions.

Part 1: Foundational Synthesis

Synthesis via Crossed Claisen Condensation

The most direct and established method for synthesizing β-keto esters like this compound is the crossed Claisen condensation.[3][4][5] This reaction involves the acylation of an ester enolate with a different ester. In this case, the enolate of ethyl acetate attacks the carbonyl of a 2,5-difluorobenzoate ester. A strong base is required to drive the reaction to completion by deprotonating the resulting β-keto ester, which is more acidic than the starting alcohol.[5]

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via a crossed Claisen condensation.

Materials:

-

Methyl 2,5-difluorobenzoate

-

Ethyl acetate (anhydrous)

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Anhydrous diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

-

Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, suspend sodium ethoxide (1.2 equivalents) in anhydrous diethyl ether (50 mL).

-

Enolate Formation: Cool the suspension to 0 °C in an ice bath. Add a solution of anhydrous ethyl acetate (1.5 equivalents) in anhydrous diethyl ether (20 mL) dropwise via the dropping funnel over 30 minutes with vigorous stirring.

-

Acylation: After the addition is complete, add a solution of methyl 2,5-difluorobenzoate (1.0 equivalent) in anhydrous diethyl ether (30 mL) dropwise over 30 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl until the solution is acidic (pH ~5-6).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Causality of Experimental Choices:

-

Anhydrous Conditions: Essential to prevent the hydrolysis of esters and the quenching of the sodium ethoxide base.

-

Excess Ethyl Acetate: Used to favor the formation of the desired product in the crossed Claisen condensation.

-

Acidic Work-up: Neutralizes the basic reaction mixture and protonates the enolate of the product.

-

Bicarbonate Wash: Removes any unreacted acidic starting materials or byproducts.

Part 2: Potential Research Areas in Medicinal Chemistry

The structural motifs within this compound suggest several promising avenues for drug discovery and development.

Synthesis of Novel Heterocyclic Scaffolds

β-Keto esters are renowned precursors for a wide variety of heterocyclic compounds that form the core of many pharmaceuticals.

The reaction of β-keto esters with hydrazine derivatives is a classical and efficient method for the synthesis of pyrazolones, a class of compounds known for their anti-inflammatory, analgesic, and antipyretic properties.

Proposed Research Workflow: Synthesis and Screening of Pyrazole Derivatives

Caption: Workflow for the synthesis and screening of pyrazole derivatives.

Experimental Protocol: Synthesis of 5-(2,5-difluorophenyl)-1H-pyrazol-3(2H)-one

Objective: To synthesize a pyrazolone derivative from this compound.

Materials:

-

This compound

-

Hydrazine hydrate

-

Ethanol

-

Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

-

In a 100 mL round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol (20 mL).

-

Add hydrazine hydrate (1.2 equivalents) dropwise with stirring.

-

Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature. The product should precipitate.

-

Collect the solid by vacuum filtration, wash with cold ethanol, and dry to yield the pyrazolone derivative.

The Hantzsch pyridine synthesis is a multi-component reaction that can utilize β-keto esters to produce dihydropyridines, which are precursors to pyridines.[1][6][7] Many dihydropyridine derivatives are known calcium channel blockers used in the treatment of hypertension.

Experimental Protocol: Hantzsch Synthesis of a Dihydropyridine Derivative

Objective: To synthesize a dihydropyridine derivative using this compound.

Materials:

-

This compound

-

A suitable aldehyde (e.g., benzaldehyde)

-

Ammonium acetate

-

Ethanol

-

Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

-

In a 100 mL round-bottom flask, combine this compound (2.0 equivalents), benzaldehyde (1.0 equivalent), and ammonium acetate (1.2 equivalents) in ethanol (30 mL).

-

Heat the mixture to reflux for 6-8 hours, monitoring by TLC.

-

Cool the reaction to room temperature. The product may precipitate.

-

Collect the solid by filtration and wash with cold ethanol. If no precipitate forms, concentrate the solution and purify the residue by column chromatography.

Development of Novel Antimicrobial Agents

There is a growing interest in β-keto esters as potential antibacterial compounds.[8][9] Fluorinated compounds, in particular, have shown promise in this area.[10][11] Research could focus on evaluating the antimicrobial and antifungal activity of this compound and its derivatives.

Proposed Research Area: Antimicrobial and Antifungal Screening

A systematic investigation into the antimicrobial properties of the title compound and its derivatives could yield promising results.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the MIC of this compound against a panel of bacteria and fungi.

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

Appropriate growth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Preparation of Stock Solution: Dissolve a known weight of the test compound in a suitable solvent (e.g., DMSO) to prepare a stock solution.

-

Serial Dilutions: Perform two-fold serial dilutions of the stock solution in the appropriate growth medium in a 96-well plate.

-